4-Bromo-3-fluoro-5-nitropyridine
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Overview
Description
4-Bromo-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the bromination of 3-fluoro-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 4-bromo-3-fluoro-5-aminopyridine.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
4-Bromo-3-fluoro-5-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of electron-withdrawing groups (bromine, fluorine, nitro) can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluoro-5-nitropyridine
- 4-Bromo-2-fluoro-5-nitropyridine
- 3-Fluoro-5-nitropyridine
Uniqueness
4-Bromo-3-fluoro-5-nitropyridine is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity patterns and applications compared to its analogs . The combination of bromine, fluorine, and nitro groups provides a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C5H2BrFN2O2 |
---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChI Key |
FHZHOUCMLVWWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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